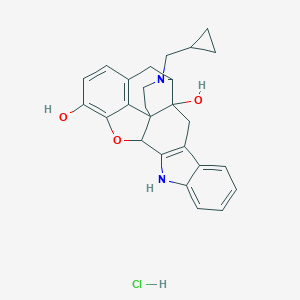

Naltrindolhydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Naltrindole hydrochloride is a highly potent and selective delta opioid receptor antagonist. It is widely used in biomedical research due to its ability to bind almost exclusively to the delta opioid receptor. This compound is a non-peptide antagonist analog of the delta-preferring endogenous opiate enkephalin, designed to cross the blood-brain barrier .

Wissenschaftliche Forschungsanwendungen

Naltrindole hydrochloride is extensively used in scientific research, particularly in the study of opioid receptors. Its applications include:

Chemistry: Used to investigate the structure-activity relationships of delta opioid receptor antagonists.

Biology: Employed in studies to understand the role of delta opioid receptors in various biological processes.

Medicine: Utilized in research on pain management and the development of new analgesics.

Industry: Applied in the development of new pharmaceuticals targeting opioid receptors.

Wirkmechanismus

Target of Action

Naltrindole hydrochloride is a highly potent and selective antagonist that primarily targets the delta opioid receptor . The delta opioid receptor is a G-protein coupled receptor involved in mediating a variety of physiological functions, including mood regulation, immune response, and pain modulation .

Mode of Action

Naltrindole hydrochloride interacts with its target, the delta opioid receptor, by binding to it and preventing its activation . This interaction inhibits the receptor’s ability to trigger downstream signaling pathways, effectively blocking the effects of endogenous opioids that would normally activate the receptor .

Biochemical Pathways

The primary biochemical pathway affected by naltrindole hydrochloride is the opioid signaling pathway . By acting as an antagonist at the delta opioid receptor, naltrindole hydrochloride prevents the activation of this pathway by endogenous opioids. This results in a decrease in the downstream effects typically mediated by the activation of the delta opioid receptor, such as analgesia and mood regulation .

Pharmacokinetics

This property allows naltrindole hydrochloride to exert its effects within the central nervous system, where the delta opioid receptors are predominantly located .

Result of Action

The primary molecular effect of naltrindole hydrochloride’s action is the inhibition of the delta opioid receptor . On a cellular level, this results in a decrease in the receptor’s downstream signaling, leading to a reduction in the physiological effects typically mediated by the activation of the receptor . These effects can include pain modulation, mood regulation, and immune response .

Action Environment

The action, efficacy, and stability of naltrindole hydrochloride can be influenced by various environmental factors. For instance, the presence of endogenous opioids in the body can compete with naltrindole hydrochloride for binding to the delta opioid receptor, potentially affecting the compound’s efficacy

Biochemische Analyse

Biochemical Properties

Naltrindole hydrochloride interacts with the δ opioid receptor, a membrane-bound receptor that mediates a wide spectrum of physiological and behavioral effects . The interaction between naltrindole hydrochloride and the δ opioid receptor is highly selective . This interaction is crucial for the compound’s role in biochemical reactions .

Cellular Effects

Naltrindole hydrochloride has been shown to significantly reduce the active phosphorylated form of kinases in U266 cells, a type of human multiple myeloma cell . This suggests that naltrindole hydrochloride can influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of naltrindole hydrochloride involves its binding to the δ opioid receptor . This binding interaction leads to the inhibition or activation of enzymes, changes in gene expression, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of naltrindole hydrochloride can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of naltrindole hydrochloride can vary with different dosages in animal models

Metabolic Pathways

It is known that naltrindole hydrochloride interacts with the δ opioid receptor

Transport and Distribution

It is known that naltrindole hydrochloride can cross the blood-brain barrier , suggesting it may interact with transporters or binding proteins and have effects on its localization or accumulation.

Subcellular Localization

It is known that naltrindole hydrochloride interacts with the δ opioid receptor , which is a membrane-bound receptor, suggesting that naltrindole hydrochloride may be localized to the cell membrane.

Vorbereitungsmethoden

Naltrindole hydrochloride can be synthesized using the Fischer indole synthesis method. This involves the reaction of the hydrochloride salts of naltrexone with various phenylhydrazines under mildly acidic, aqueous conditions. The products are obtained by simple filtration in good to excellent yields and high purities. This method is environmentally friendly, as it minimizes the use of organic solvents and corrosive acids .

Analyse Chemischer Reaktionen

Naltrindole hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify its structure, potentially altering its receptor affinity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various phenylhydrazines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Naltrindole hydrochloride is unique due to its high selectivity for the delta opioid receptor. Similar compounds include:

Naltrexone hydrochloride: A non-selective opioid receptor antagonist.

Naltriben methanesulfonate: Another delta opioid receptor antagonist with different pharmacological properties.

Nor-binaltorphimine dihydrochloride: A selective kappa opioid receptor antagonist.

Naltrindole hydrochloride’s uniqueness lies in its ability to cross the blood-brain barrier and its high affinity for the delta opioid receptor, making it a valuable tool in opioid receptor research.

Eigenschaften

CAS-Nummer |

111469-81-9 |

|---|---|

Molekularformel |

C26H27ClN2O3 |

Molekulargewicht |

451.0 g/mol |

IUPAC-Name |

(1S,2R,13R,21R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |

InChI |

InChI=1S/C26H26N2O3.ClH/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14;/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2;1H/t20-,24+,25+,26+;/m1./s1 |

InChI-Schlüssel |

KNJKRQXCFJCQHC-UZEHISEMSA-N |

Isomerische SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |

Kanonische SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |

Aussehen |

Assay:≥98%A crystalline solid |

Synonyme |

(4bS,8R,8aR,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-1,8a-diol hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.